Aizen Cathilon Red 6B

Übersicht

Beschreibung

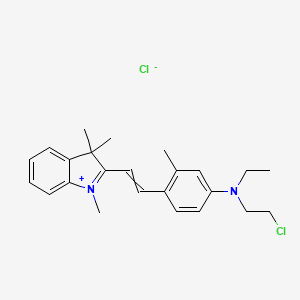

C24H30Cl2N2 . It is widely used in the textile industry for dyeing acrylic fibers, wool, and other synthetic fibers. The compound is known for its vibrant red color and excellent dyeing properties, including high lightfastness and washfastness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aizen Cathilon Red 6B is synthesized through the condensation of 1,3,3-trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde , followed by conversion into its chloride form . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified, dried, and processed into a powder or crystalline form for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

Aizen Cathilon Red 6B undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the dye’s color properties and stability.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, zinc dust.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinonoid structures, while reduction can lead to leuco forms of the dye .

Wissenschaftliche Forschungsanwendungen

Aizen Cathilon Red 6B has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.

Biology: Employed in staining techniques for microscopy and histology.

Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.

Wirkmechanismus

The mechanism of action of Aizen Cathilon Red 6B involves its interaction with the target substrate, typically fibers or biological tissues. The dye molecules bind to the substrate through electrostatic interactions, hydrogen bonding, and van der Waals forces. The molecular structure of the dye allows it to penetrate and adhere to the substrate, resulting in a stable and vibrant coloration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Astrazon Red GTL

- Astrazon Red Violet 3RN

- Astrazon Red 5BL

- Basic Violet 7

- Basic Violet 35

Uniqueness

Aizen Cathilon Red 6B stands out due to its superior dyeing properties, including high lightfastness and washfastness. It also exhibits excellent compatibility with various fibers and maintains its color stability under high-temperature dyeing conditions .

Biologische Aktivität

Aizen Cathilon Red 6B, a synthetic dye, belongs to the class of basic dyes known for their vibrant colors and affinity for various substrates. Understanding its biological activity is crucial due to its applications in textiles, inks, and potential implications in biological systems. This article reviews the biological activity of this compound based on diverse research findings.

This compound is characterized by its cationic nature, which allows it to interact with negatively charged biological molecules. The dye's structure includes a complex arrangement of aromatic rings and functional groups that contribute to its solubility and reactivity in aqueous environments.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Staining Properties : this compound is known for its selective staining capabilities in histological applications. It preferentially stains cellular components, particularly in the neutrophilic granulocytic series, allowing for enhanced identification of myeloblasts and other immature granulocytic cells .

- Toxicity : Studies indicate that exposure to cationic dyes, including this compound, can lead to various toxicological effects. These include irritation upon contact with skin and eyes, as well as potential systemic toxicity upon ingestion . The LD50 values for related compounds suggest varying degrees of toxicity, with some formulations showing lethal doses as low as 490 mg/kg in mice .

- Biocompatibility : While this compound exhibits significant staining properties, its biocompatibility remains a concern. Research indicates that prolonged exposure can lead to cellular damage and inflammatory responses, particularly in sensitive tissues such as the eyes .

Case Studies

Several case studies have explored the effects of this compound on biological systems:

- Histological Applications : In a study examining the efficacy of various dyes for staining myeloblasts in acute myeloblastic leukemia, this compound was found to provide superior contrast compared to traditional stains. The dye's ability to stain primary granules or lysosomes distinctly facilitated better visualization and identification of immature granulocytes .

- Toxicological Assessment : Another study assessed the ocular effects of cationic dyes, including this compound. Results indicated significant irritation and potential long-term damage to corneal tissues following exposure, emphasizing the need for careful handling and application in clinical settings .

Comparative Analysis with Other Dyes

The following table summarizes the biological activities and properties of this compound compared to other common dyes used in similar applications:

| Property/Activity | This compound | Basic Blue 93 | Sudan Black B |

|---|---|---|---|

| Staining Capability | High | Very High | Moderate |

| Toxicity (LD50) | Moderate | Moderate | Low |

| Biocompatibility | Low | Moderate | High |

| Specificity for Granules | Yes | Yes | No |

Research Findings

Recent research highlights several findings relevant to the biological activity of this compound:

- Cellular Interaction : The dye interacts with cellular membranes due to its cationic charge, leading to potential disruption of membrane integrity in sensitive cell types .

- Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to negatively charged components within cells, facilitating selective staining while posing risks of cytotoxicity at high concentrations.

Eigenschaften

IUPAC Name |

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZWHMOVSQRYRN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884311 | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-82-3 | |

| Record name | Basic violet 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6441-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 48020 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.